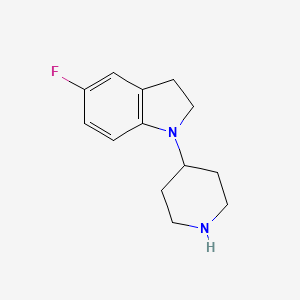
5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole
説明
5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C13H17FN2 and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS Number: 1334123-16-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | C13H17FN2 |
| Molecular Weight | 220.29 g/mol |
| CAS Number | 1334123-16-8 |
Research indicates that this compound exhibits affinity for both the dopamine D4 receptor and the 5-HT2A receptor . These receptors are implicated in various psychiatric and neurological disorders, including schizophrenia and anxiety disorders. The compound's interaction with these receptors suggests potential therapeutic applications in treating psychoses without the extrapyramidal side effects associated with traditional antipsychotics .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to the indole structure. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activity. For instance, derivatives with similar piperidine structures showed effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Study 1: Antipsychotic Potential
In a patent study, it was found that compounds similar to this compound exhibited partial agonist or antagonist properties at dopamine D4 receptors. These compounds were noted for their potential in treating symptoms of schizophrenia and other related disorders .
Study 2: Antimicrobial Efficacy
Another investigation focused on pyrrolidine derivatives indicated that modifications on the piperidine ring could enhance antimicrobial activity. Compounds with electron-withdrawing groups displayed improved efficacy against fungal strains such as Candida albicans and Aspergillus niger, suggesting that similar modifications to this compound could yield beneficial results .
Summary of Biological Activities
特性
IUPAC Name |
5-fluoro-1-piperidin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-2,9,12,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCTTHDGPNVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334123-16-8 | |
| Record name | 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













